molecular formula C11H11N3O B070741 5-Ethoxy-6-phenyl-1,2,4-triazine CAS No. 190711-26-3

5-Ethoxy-6-phenyl-1,2,4-triazine

Cat. No. B070741
M. Wt: 201.22 g/mol
InChI Key: DLCZEEJZSXZQFE-UHFFFAOYSA-N
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Description

5-Ethoxy-6-phenyl-1,2,4-triazine is a derivative of the 1,2,4-triazine family. Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves a variety of methods. For instance, 1,2,4-triazine derivatives can be prepared from 4-bromopyrazole . They can also be synthesized through microwave irradiation, which gives the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives, including 5-Ethoxy-6-phenyl-1,2,4-triazine, is characterized by a six-membered ring with three nitrogen atoms . The structure is analogous to the benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also undergo reactions with various nucleophiles to form substituted triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives depend on their specific structures and substituents. For instance, they can exhibit high thermal stability and solvated bathochromic shift .

Future Directions

The future directions in the research of 1,2,4-triazine derivatives, including 5-Ethoxy-6-phenyl-1,2,4-triazine, involve the design and synthesis of novel antimicrobial molecules . There is also interest in developing new drug classes with better therapeutic profiles . The development of new synthetic routes and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

5-ethoxy-6-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-15-11-10(14-13-8-12-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCZEEJZSXZQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-6-phenyl-1,2,4-triazine

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